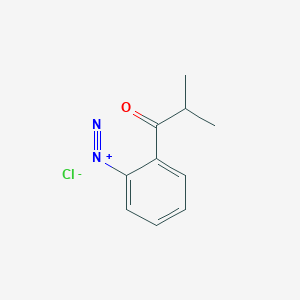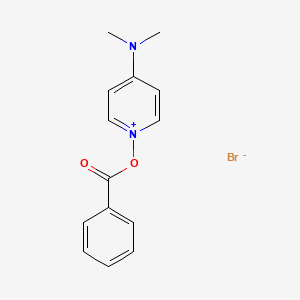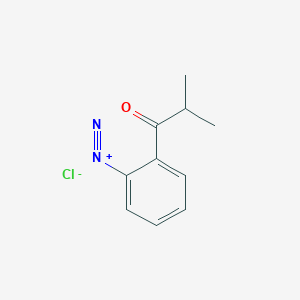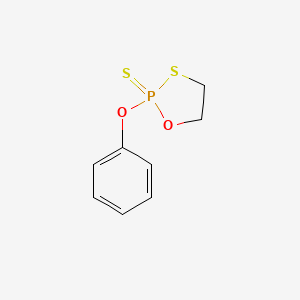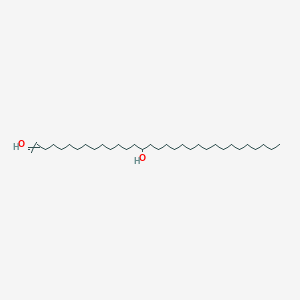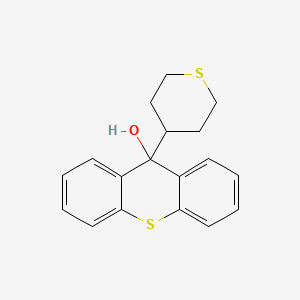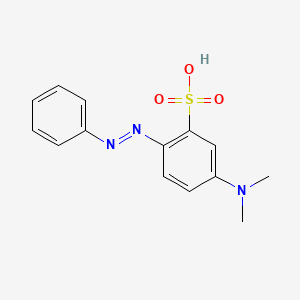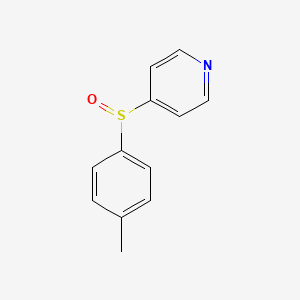
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C17H20O4 It is known for its unique structure, which includes two methoxyphenyl groups and a hydroxy group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one
- 2-Hydroxy-2-methylpropiophenone
- 4-Hydroxy-3-methoxyphenyl acetone
Uniqueness
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
111914-72-8 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
2-hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-17(19,13-7-5-9-15(11-13)21-3)16(18)12-6-4-8-14(10-12)20-2/h4-11,19H,1-3H3 |
Clave InChI |
WDTYFIUFFFBJPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OC)(C(=O)C2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


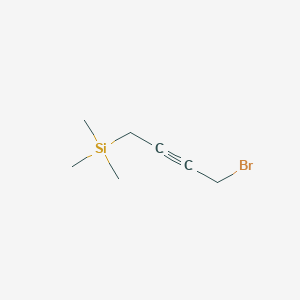
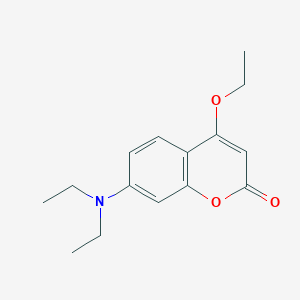
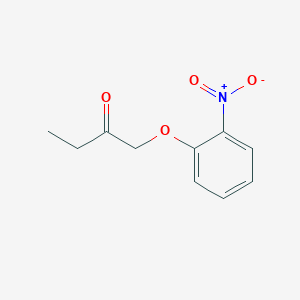

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
